1,1-ビス(3-トリエトキシシリルプロピル)尿素

説明

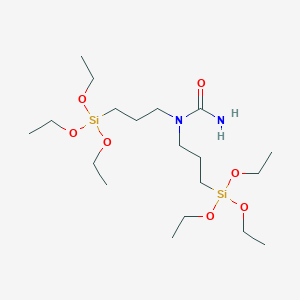

N,N-Bis[3-(triethoxysilyl)propyl]urea is a useful research compound. Its molecular formula is C19H44N2O7Si2 and its molecular weight is 468.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality N,N-Bis[3-(triethoxysilyl)propyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Bis[3-(triethoxysilyl)propyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

表面改質

1,1-ビス(3-トリエトキシシリルプロピル)尿素: は、さまざまな基材上に自己組織化単分子膜 (SAM) を形成する表面改質剤として広く使用されています 。この用途は、リガンドを形成することで表面原子を固定化し、材料の表面特性を大幅に向上させるのに不可欠です。

触媒担体

この化合物は、磁性ナノ粒子をキャップするために使用され、その後触媒担体として使用されます 。官能化されたナノ粒子は、表面酵素やその他のナノ粒子を固定化する安定な基盤を提供し、さまざまな触媒プロセスを促進します。

医療用途

1,1-ビス(3-トリエトキシシリルプロピル)尿素を用いたセリアのシラニル化は、医療分野で潜在的な用途を有しています 。改質されたセリアナノ粒子は治療剤として使用でき、薬物送達や疾患治療のための新たな道を提供します。

コーティングと複合材料

この化合物は、ビスシラン添加剤として、加水分解安定性を高め、製品の保存期間を延長するのに役立ちます 。また、コーティングや複合材料の基材結合と機械的特性も向上させます。

接着促進

N,N-ビス[3-(トリエトキシシリル)プロピル]尿素: は、異なる材料間の接着を促進するために使用できます 。これは、強い層間接着が要求される多層製品の製造に特に役立ちます。

作用機序

Target of Action

The primary target of the compound 1,1-bis(3-triethoxysilylpropyl)urea, also known as N,N-Bis[3-(triethoxysilyl)propyl]urea, is the surface atoms of a variety of substrates . This compound is a urea-based surface modifying agent .

Mode of Action

1,1-bis(3-triethoxysilylpropyl)urea interacts with its targets by forming self-assembled monolayers (SAMs) on the substrates . It immobilizes the surface atoms by forming a ligand .

Biochemical Pathways

It is known that this compound is utilized to immobilize surface enzymes and nanoparticles when used as a catalyst support .

Pharmacokinetics

The compound is known to be a liquid at room temperature with a density of 115 g/mL at 25 °C .

Result of Action

The molecular and cellular effects of 1,1-bis(3-triethoxysilylpropyl)urea’s action involve the formation of self-assembled monolayers on substrates, which immobilizes the surface atoms . This can enhance the efficiency of catalyst supports when used to immobilize surface enzymes and nanoparticles .

Action Environment

It is known that the compound is stable under normal conditions .

生化学分析

Biochemical Properties

N,N-Bis[3-(triethoxysilyl)propyl]urea plays a significant role in biochemical reactions due to its ability to form stable bonds with siliceous surfaces and other oxides. This compound interacts with enzymes, proteins, and other biomolecules through its silane groups, which can form covalent bonds with hydroxyl groups on the surface of biomolecules. These interactions enhance the stability and functionality of the biomolecules, making N,N-Bis[3-(triethoxysilyl)propyl]urea a valuable tool in biochemical research .

Cellular Effects

N,N-Bis[3-(triethoxysilyl)propyl]urea has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. By interacting with cell surface receptors and intracellular proteins, this compound can modulate cell function and behavior. For example, it has been observed to enhance cell adhesion and proliferation, making it useful in tissue engineering and regenerative medicine .

Molecular Mechanism

The molecular mechanism of N,N-Bis[3-(triethoxysilyl)propyl]urea involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their functions. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular behavior and function, making N,N-Bis[3-(triethoxysilyl)propyl]urea a powerful tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Bis[3-(triethoxysilyl)propyl]urea can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as high temperatures or exposure to moisture. Long-term studies have shown that N,N-Bis[3-(triethoxysilyl)propyl]urea can have lasting effects on cellular function, including changes in cell adhesion and proliferation. These temporal effects make it important to carefully control experimental conditions when using this compound .

Dosage Effects in Animal Models

The effects of N,N-Bis[3-(triethoxysilyl)propyl]urea can vary with different dosages in animal models. At low doses, this compound has been shown to enhance cell adhesion and proliferation, while at higher doses, it can have toxic or adverse effects. For example, high doses of N,N-Bis[3-(triethoxysilyl)propyl]urea can lead to cell death and tissue damage. These dosage effects highlight the importance of carefully controlling the concentration of this compound in experimental settings .

Metabolic Pathways

N,N-Bis[3-(triethoxysilyl)propyl]urea is involved in various metabolic pathways. This compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to enhance the activity of certain enzymes involved in cell adhesion and proliferation. These interactions make N,N-Bis[3-(triethoxysilyl)propyl]urea a valuable tool in studying metabolic pathways and cellular function .

Transport and Distribution

Within cells and tissues, N,N-Bis[3-(triethoxysilyl)propyl]urea is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, influencing its localization and activity. For example, it has been observed to localize to the cell membrane and cytoplasm, where it can interact with cell surface receptors and intracellular proteins .

Subcellular Localization

The subcellular localization of N,N-Bis[3-(triethoxysilyl)propyl]urea is influenced by its ability to interact with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the cell membrane, cytoplasm, or nucleus. These localization patterns can influence the activity and function of N,N-Bis[3-(triethoxysilyl)propyl]urea, making it a valuable tool in studying cellular processes .

特性

IUPAC Name |

1,1-bis(3-triethoxysilylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H44N2O7Si2/c1-7-23-29(24-8-2,25-9-3)17-13-15-21(19(20)22)16-14-18-30(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBFLGCGQJZONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN(CCC[Si](OCC)(OCC)OCC)C(=O)N)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H44N2O7Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624138 | |

| Record name | N,N-Bis[3-(triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69465-84-5 | |

| Record name | N,N-Bis[3-(triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1592748.png)